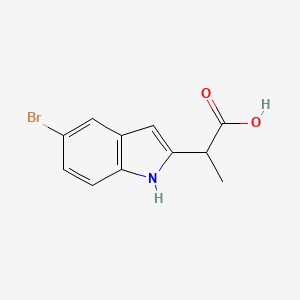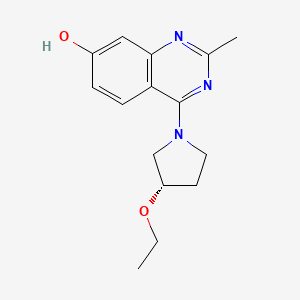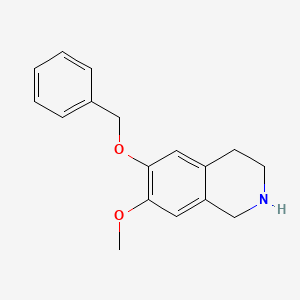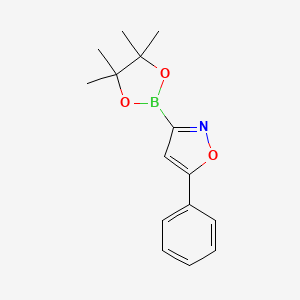![molecular formula C19H16N2 B11849105 5,6-Dihydro-4h,8h-benzo[b]quino[1,8-gh][1,6]naphthyridine CAS No. 7093-26-7](/img/structure/B11849105.png)
5,6-Dihydro-4h,8h-benzo[b]quino[1,8-gh][1,6]naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,8-Tetrahydrobenzo[b]quinolino[1,8-gh][1,6]naphthyridine is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which are analogs of naphthalene with nitrogen atoms incorporated into the ring structure. This compound has garnered interest due to its potential biological activities and applications in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,8-Tetrahydrobenzo[b]quinolino[1,8-gh][1,6]naphthyridine typically involves multi-step reactions. One common method includes the reaction of 2-chloro-3-formyl-quinolines with substituted aryl amines via reductive amination, followed by N-allylation and intramolecular Heck-type cyclization . The reaction conditions often require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting provides a foundation that can be scaled up for industrial purposes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4,5,6,8-Tetrahydrobenzo[b]quinolino[1,8-gh][1,6]naphthyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
4,5,6,8-Tetrahydrobenzo[b]quinolino[1,8-gh][1,6]naphthyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,5,6,8-Tetrahydrobenzo[b]quinolino[1,8-gh][1,6]naphthyridine involves its interaction with specific molecular targets. For instance, as an MAO inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its effects . The pathways involved can vary depending on the specific biological activity being targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[b][1,6]naphthyridine: Another nitrogen-containing heterocyclic compound with similar biological activities.
Azocino[4,5-b]quinoline: A derivative with potential as an MAO inhibitor.
1-Phenylethynyl derivatives: Compounds with similar structural features and biological activities.
Eigenschaften
CAS-Nummer |
7093-26-7 |
|---|---|
Molekularformel |
C19H16N2 |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
3,13-diazapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-1(20),2,4,6,8,10,17(21),18-octaene |
InChI |
InChI=1S/C19H16N2/c1-2-9-17-14(5-1)11-15-12-21-10-4-7-13-6-3-8-16(19(13)21)18(15)20-17/h1-3,5-6,8-9,11H,4,7,10,12H2 |
InChI-Schlüssel |
HOFAOVQLGDZKIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C3C(=CC=C2)C4=NC5=CC=CC=C5C=C4CN3C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(2,6-Dimethylquinolin-4-yl)amino]hexanenitrile](/img/structure/B11849034.png)



![(S)-(2-[1,4]Diazepan-1-YL-1-methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester](/img/structure/B11849072.png)

![2'-(Ethoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B11849096.png)

![Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-](/img/structure/B11849113.png)




